molecular formula C18H26N2O4 B1389021 3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate CAS No. 1185122-51-3

3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate

Cat. No.: B1389021
CAS No.: 1185122-51-3
M. Wt: 334.4 g/mol
InChI Key: JWUVEHJHDXCKAI-UHFFFAOYSA-N
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Description

3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate is a synthetic compound with a molecular formula of C15H20N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate involves several steps. The starting material is typically indole, which undergoes a series of reactions including alkylation and acylation to introduce the diethylaminomethyl and propionic acid groups. The final step involves the formation of the acetate ester. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the diethylaminomethyl group.

    Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate is widely used in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate can be compared with other indole derivatives such as:

Properties

IUPAC Name

acetic acid;3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.C2H4O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15;1-2(3)4/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUVEHJHDXCKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
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3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
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3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
Reactant of Route 4
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
Reactant of Route 5
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
Reactant of Route 6
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate

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